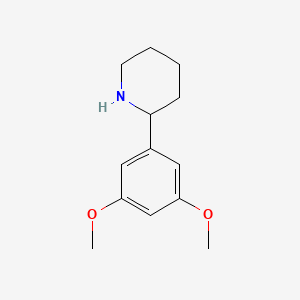

2-(3,5-Dimethoxyphenyl)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-dimethoxyphenyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-15-11-7-10(8-12(9-11)16-2)13-5-3-4-6-14-13/h7-9,13-14H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAMGRJGTEMCVCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2CCCCN2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Piperidine Scaffold: a Privileged Structure in Medicinal Chemistry

The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in the field of medicinal chemistry and drug discovery. thieme-connect.comnih.gov Its prevalence in a vast number of FDA-approved drugs and biologically active natural products underscores its significance. thieme-connect.comencyclopedia.pub

The versatility of the piperidine scaffold allows for the introduction of various substituents, enabling the fine-tuning of a molecule's physicochemical properties, such as solubility and lipophilicity. thieme-connect.com This modulation is crucial for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the three-dimensional nature of the piperidine ring provides a framework for creating molecules with specific spatial arrangements, which can lead to enhanced biological activity and selectivity for their intended targets. thieme-connect.com

The incorporation of piperidine moieties has been a successful strategy in the development of drugs across a wide range of therapeutic areas, including:

Anticancer agents encyclopedia.pubresearchgate.net

Antiviral medications ijnrd.org

Analgesics (pain relievers) encyclopedia.pubijnrd.org

Antipsychotics encyclopedia.pub

Agents for Alzheimer's disease therapy encyclopedia.pubijnrd.org

The ability of the piperidine scaffold to improve pharmacokinetic properties and potentially reduce toxicity makes it a highly attractive component in the design of new therapeutic agents. thieme-connect.com

The Dimethoxyphenyl Moiety: a Key Player in Chemical Biology

The dimethoxyphenyl group, a benzene (B151609) ring substituted with two methoxy (B1213986) groups, is another structural motif of considerable interest in chemical biology. The position of the methoxy groups on the phenyl ring can significantly influence the molecule's electronic properties and its interactions with biological macromolecules.

Research has shown that the dimethoxyphenyl moiety can play a role in various biological activities. For instance, in some contexts, it has been associated with antioxidant properties. ajchem-a.com The specific arrangement of the methoxy groups can also be critical for achieving selective interactions with certain receptors or enzymes.

Current Research on 2 3,5 Dimethoxyphenyl Piperidine and Its Analogues

Direct Synthesis Approaches

Direct methods for the construction of the this compound framework primarily involve the creation of the saturated heterocyclic ring from a pre-functionalized aromatic precursor. These approaches are often characterized by their straightforward nature, though they may lack stereocontrol unless modified.

Catalytic Hydrogenation of Pyridine (B92270) Precursors

One of the most direct routes to piperidine derivatives is the reduction of the corresponding pyridine ring. For the synthesis of this compound, this would involve the hydrogenation of 2-(3,5-dimethoxyphenyl)pyridine. The synthesis of the precursor, 3,5-dimethoxypyridine, can be achieved through the reaction of 3,5-difluoropyridine (B1298662) with sodium methoxide (B1231860) in methanol (B129727) under microwave irradiation.

The catalytic hydrogenation of substituted pyridines is a well-established transformation, typically employing transition metal catalysts such as platinum, palladium, rhodium, or ruthenium under a hydrogen atmosphere. organic-chemistry.orgresearchgate.net For instance, the hydrogenation of 3,5-dimethylpyridine (B147111) to 3,5-dimethylpiperidine (B146706) has been successfully carried out using a 5% Ruthenium on carbon (Ru/C) catalyst under a hydrogen pressure of 3.0 MPa at 90°C in an acidic aqueous medium. whiterose.ac.uk A similar strategy could be envisioned for the hydrogenation of 2-(3,5-dimethoxyphenyl)pyridine. The choice of catalyst and reaction conditions is crucial to achieve complete saturation of the pyridine ring without affecting the dimethoxy-substituted phenyl ring. For example, platinum oxide (PtO₂) has been used for the hydrogenation of various substituted pyridines in glacial acetic acid at room temperature under hydrogen pressure. organic-chemistry.org

Table 1: Illustrative Conditions for Catalytic Hydrogenation of Pyridine Derivatives

| Pyridine Substrate | Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Yield (%) | Reference |

| 3,5-Dimethylpyridine | 5% Ru/C | Acetic Acid/Water | 90 | 3.0 | >99 | whiterose.ac.uk |

| Substituted Pyridines | PtO₂ | Glacial Acetic Acid | Room Temp | 5.0-7.0 | High | organic-chemistry.org |

| Pyridine-3,5-dicarboxylates | Pd/C, Rh/C, PtO₂ | Acetic Acid | Not specified | Not specified | Good | researchgate.net |

It is important to note that the presence of the heteroatom in the pyridine ring can sometimes lead to catalyst poisoning, and the choice of solvent and additives can be critical for a successful reaction. rsc.org

Derivatization from Piperidone Intermediates

An alternative strategy involves the construction of a piperidone (a piperidine with a carbonyl group) intermediate, followed by reduction or further functionalization. For the synthesis of this compound, a key intermediate would be 2-(3,5-dimethoxyphenyl)piperid-x-one. A common approach to 2-substituted 4-piperidones involves the double aza-Michael addition of a primary amine to a divinyl ketone. nih.gov

Another versatile precursor is glutarimide (B196013) (piperidine-2,6-dione). The synthesis of 2-substituted glutarimides can be achieved through various methods, including the Michael addition of nucleophiles to 2-methylideneglutarimide. rscf.rurscf.ru For example, thio-Michael addition of thiophenols to 2-methylidenepiperidine-2,6-dione has been reported in the presence of a base like diisopropylethylamine (DIPEA). rscf.ru A similar strategy could be adapted using a suitable 3,5-dimethoxyphenyl nucleophile. Subsequent reduction of the glutarimide to the corresponding piperidine would be required. The reduction of lactams, such as piperidones, can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). rscf.ru

Advanced Stereoselective Synthesis

The biological activity of chiral molecules is often confined to a single enantiomer. Consequently, the development of stereoselective synthetic methods to access enantiomerically pure this compound is of significant importance.

Asymmetric Synthetic Routes

Asymmetric synthesis of substituted piperidines can be achieved through various strategies, including the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com For example, (R)- or (S)-phenylglycinol can be used as a chiral auxiliary to synthesize enantiopure 2,3-disubstituted piperidines. google.com Arabinopyranosylamine has also been employed as a carbohydrate-based chiral auxiliary in the stereoselective synthesis of 2-substituted dehydropiperidinones, which can be further transformed into variously disubstituted piperidines. researchgate.net

Another approach involves the asymmetric hydrogenation of pyridine derivatives. This can be achieved using chiral transition metal catalysts. For instance, iridium-phosphinooxazoline complexes have been used for the enantioselective hydrogenation of 2-substituted N-benzoyliminopyridinium ylides. illinois.edu Similarly, rhodium-based catalysts have been employed for the asymmetric hydrogenation of heteroarenes. dicp.ac.cn The choice of the chiral ligand is critical for achieving high enantioselectivity.

Enantioselective Approaches

Enantioselective methods aim to directly create the desired stereocenter without the need for a stoichiometric chiral auxiliary. One powerful technique is the use of chiral catalysts in hydrogenation reactions, as mentioned above. For example, the asymmetric hydrogenation of quinolines and other N-heterocycles has been achieved with high enantioselectivity using ruthenium catalysts bearing chiral ligands like TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine). dicp.ac.cn

Furthermore, enantioselective cyclization reactions can be employed. For instance, an organocatalytic enantioselective aza-Michael reaction of N-tethered alkenes has been used to synthesize protected 2,5-disubstituted piperidines. nih.gov

Table 2: Examples of Chiral Ligands and Auxiliaries in Asymmetric Piperidine Synthesis

| Method | Chiral Reagent/Ligand | Substrate Type | Stereoselectivity | Reference |

| Chiral Auxiliary | (R)-Phenylglycinol | δ-Lactam precursor | High | google.com |

| Chiral Auxiliary | Arabinopyranosylamine | Aldimines | High diastereoselectivity | researchgate.net |

| Asymmetric Hydrogenation | Ir-phosphinooxazoline complex | N-benzoyliminopyridinium ylides | 77:23-95:5 er | illinois.edu |

| Asymmetric Hydrogenation | Ru/TsDPEN complex | Quinolines | High ee | dicp.ac.cn |

Metal-Catalyzed Coupling Reactions

Modern synthetic organic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These methods offer a powerful and versatile approach to introduce the 3,5-dimethoxyphenyl group onto a pre-existing piperidine or pyridine ring.

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst, is a widely used method for C-C bond formation. For the synthesis of this compound, this could involve the coupling of a 2-halopiperidine derivative with 3,5-dimethoxyphenylboronic acid, or alternatively, the coupling of a piperidine-2-boronic acid derivative with a 3,5-dimethoxyphenyl halide. dicp.ac.cnambeed.com A modular synthesis of α-heteroaryl piperidines has been reported using a Pd-catalyzed Suzuki cross-coupling of a boronate ester derived from N-Boc piperidone with heteroaryl bromides, followed by reduction. dicp.ac.cn

The Negishi coupling is another powerful palladium- or nickel-catalyzed cross-coupling reaction that utilizes an organozinc reagent. sigmaaldrich.comdicp.ac.cn This reaction is known for its high functional group tolerance. The synthesis of this compound via a Negishi coupling could involve the reaction of a 2-zincated piperidine derivative with a 3,5-dimethoxyphenyl halide. The organozinc reagent can be prepared from the corresponding organolithium or Grignard reagent by transmetalation with a zinc salt.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. nih.govsemanticscholar.org While not directly applicable to the formation of the C-C bond in this compound, it is a crucial reaction for the synthesis of N-aryl piperidines and related heterocycles, which can be important intermediates or final products in their own right. illinois.educlockss.org

The direct C-H arylation of piperidines is an emerging and highly atom-economical strategy. This approach involves the direct coupling of a C-H bond in the piperidine ring with an aryl halide, avoiding the pre-functionalization required in traditional cross-coupling reactions.

Table 3: Overview of Metal-Catalyzed Coupling Reactions for Aryl-Piperidine Synthesis

| Reaction | Organometallic Reagent | Coupling Partner | Catalyst System | Reference |

| Suzuki-Miyaura Coupling | Arylboronic acid/ester | 2-Halopiperidine derivative | Pd catalyst | dicp.ac.cn |

| Negishi Coupling | Organozinc reagent | Aryl halide | Pd or Ni catalyst | dicp.ac.cn |

Palladium-Catalyzed Cross-Coupling Methods

Palladium catalysis has emerged as a cornerstone in modern organic synthesis, and its application in the synthesis of 2-arylpiperidines is well-documented. A general and effective method involves the palladium-catalyzed addition of arylboronic acids to acylated 2-hydroxypiperidines. thieme-connect.comamanote.com This approach demonstrates excellent diastereoselectivity, yielding trans-2,6-substituted piperidines. thieme-connect.com The requisite 2-hydroxypiperidine starting materials can be readily prepared through a classical aza-Achmatowicz rearrangement of furfurylamines. thieme-connect.com This methodology provides access to piperidine derivatives with various functional groups, allowing for further molecular elaboration. thieme-connect.com

Another powerful palladium-catalyzed strategy is the Suzuki cross-coupling reaction. This reaction has been successfully employed in the synthesis of α-heteroaryl piperidines. dntb.gov.ua Furthermore, tandem palladium-catalyzed N-arylation/carboamination reactions of γ-amino alkenes with two different aryl bromides provide a rapid and stereoselective route to N-aryl-2-benzyl pyrrolidines, a related class of N-heterocycles. nih.gov This one-pot process allows for the selective diarylation through an in situ modification of the palladium catalyst by phosphine (B1218219) ligand exchange. nih.gov

The direct C-H activation of piperidines represents a highly atom-economical approach to arylation. Palladium-catalyzed C-2 arylation of N-(pyridin-2-yl)piperidines with aryl boronates has been demonstrated to proceed in good yields. researchgate.net

| Reaction Type | Starting Materials | Catalyst/Ligand | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Addition of Arylboronic Acids | Acylated 2-hydroxypiperidines, Arylboronic acids | Pd(OAc)₂ | trans-2-Aryl-6-substituted piperidines | Excellent diastereoselectivity | thieme-connect.com |

| Suzuki Cross-Coupling | α-Halo piperidines, Heteroarylboronic acids | Pd catalyst | α-Heteroaryl piperidines | Versatile for heteroaryl introduction | dntb.gov.ua |

| Tandem N-Arylation/Carboamination | γ-Amino alkenes, Aryl bromides | Pd₂(dba)₃ / Phosphine ligands | N-Aryl-2-benzyl pyrrolidines | One-pot, stereoselective synthesis | nih.gov |

| Direct C-H Arylation | N-(Pyridin-2-yl)piperidines, Aryl boronates | Pd catalyst | 2-Aryl-N-(pyridin-2-yl)piperidines | Atom-economical | researchgate.net |

Copper-Catalyzed N-Arylation

The copper-catalyzed N-arylation of amines, often referred to as the Ullmann condensation or Buchwald-Hartwig amination, is a fundamental transformation in organic synthesis and a key method for preparing N-arylpiperidines. tandfonline.com This reaction typically involves the coupling of an amine with an aryl halide in the presence of a copper catalyst and a base. acs.org The use of ligands, such as 1,2-diamines, can significantly enhance the efficiency of these reactions by controlling the coordination environment around the copper(I) center. nih.gov

Mechanistic studies have provided valuable insights into the catalytic cycle, suggesting that the reaction proceeds through a Cu(I)-mediated nucleophilic aromatic substitution-type mechanism. nih.gov The development of inexpensive and efficient catalyst systems, such as those utilizing CuO nanoparticles or pipecolinic acid as a ligand, has made this methodology even more attractive for large-scale synthesis. researchgate.netmdpi.com The scope of this reaction is broad, accommodating a variety of amines, amides, and nitrogen-containing heterocycles. researchgate.netnih.gov

Iron-Catalyzed N-Arylation

In recent years, iron catalysis has gained prominence as a more sustainable and cost-effective alternative to palladium and copper catalysis. Iron-catalyzed N-arylation reactions have been developed for the synthesis of N-arylpiperidines. For instance, iron(III) acetylacetonate (B107027) has been shown to catalyze the intramolecular N-arylation of O-acetyl oximes, providing a convenient route to substituted phenanthridines, which contain a piperidine-like fused ring system. nih.gov Furthermore, iron-catalyzed cross-coupling reactions of N-Boc-3-iodopiperidine with aryl Grignard reagents have been utilized to synthesize 3-arylpiperidines. nih.gov The development of iron-catalyzed direct C-H amination offers a powerful tool for the synthesis of complex N-heterocycles. sigmaaldrich.com

Intramolecular Cyclization Strategies

Intramolecular cyclization reactions, where a single molecule undergoes ring closure to form the piperidine ring, are powerful strategies for the stereocontrolled synthesis of these heterocycles. These methods often offer high levels of regio- and stereoselectivity due to the conformational constraints of the cyclic transition state.

Alkene Cyclization for Piperidine Ring Formation

The intramolecular cyclization of substrates containing both an amine and an alkene functionality is a widely used method for constructing the piperidine ring. beilstein-journals.org These reactions can be promoted by various catalysts and reagents. For example, palladium-catalyzed intramolecular hydroamination of unactivated alkenes can be achieved at room temperature. organic-chemistry.org Copper-catalyzed intramolecular carboamination of alkenes has also been reported for the synthesis of pyrrolidines and, to a lesser extent, piperidines. nih.gov Furthermore, photoredox catalysis in combination with cobaloxime and amine catalysis can mediate the radical cyclization of aldehydes with pendant alkenes to furnish various ring sizes, including piperidines. organic-chemistry.org

Aza-Michael Reactions for Heterocycle Construction

Intramolecular aza-Michael reactions (IMAMR) are a highly effective and atom-economical method for the synthesis of N-heterocycles. nih.gov This reaction involves the intramolecular addition of a nitrogen nucleophile to an activated alkene (a Michael acceptor). rsc.orgntu.edu.sg Organocatalysis has been successfully applied to achieve enantioselective synthesis of protected 2,5- and 2,5,5-substituted piperidines via IMAMR. nih.gov Base-induced diastereoselective cyclization can be employed for the large-scale synthesis of trans-2,6-disubstituted piperidines. nih.gov The stereochemical outcome of these reactions is a key consideration and has been the subject of detailed studies. rsc.org

| Reaction Type | Substrate Type | Catalyst/Promoter | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Alkene Cyclization (Hydroamination) | Aminoalkenes | Palladium catalyst | Piperidines | Mild reaction conditions | organic-chemistry.org |

| Alkene Cyclization (Carboamination) | Aminoalkenes | Copper catalyst | Pyrrolidines and Piperidines | Forms C-N and C-C bonds | nih.gov |

| Aza-Michael Reaction (Organocatalyzed) | N-tethered alkenes | Quinoline organocatalyst | Enantiomerically enriched substituted piperidines | High enantioselectivity | nih.gov |

| Aza-Michael Reaction (Base-induced) | N-tethered alkenes | Base | trans-2,6-disubstituted piperidines | Diastereoselective, scalable | nih.gov |

| Radical Cyclization | Bromides with α,β-unsaturated esters | Tributyltin hydride, AIBN | 2,4,5-Trisubstituted piperidines | Forms multiple stereocenters | acs.org |

| Radical Cyclization | α-Aminoalkyl radicals with unactivated double bonds | - | Polysubstituted piperidines | Access to complex substitution patterns | rsc.org |

Radical Cyclization Approaches

Free radical cyclizations provide a powerful and versatile method for the construction of cyclic systems, including piperidines. acs.orgacs.org These reactions typically involve the generation of a radical species that then undergoes an intramolecular addition to a double or triple bond. A novel approach to 2,4,5-trisubstituted piperidines involves the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters. acs.org Similarly, the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates has been shown to produce 2,4-disubstituted piperidines, with the diastereoselectivity being influenced by the radical initiator. acs.org Polysubstituted piperidines can also be prepared via the radical cyclization of α-aminoalkyl radicals onto unactivated double bonds. rsc.org Electrosynthesis offers a green and efficient alternative for generating radicals, as demonstrated in the electroreductive cyclization of imines with terminal dihaloalkanes to produce piperidine derivatives. beilstein-journals.orgnih.gov

Precursor Chemistry and Building Blocks in Piperidine Synthesis

The piperidine moiety is a prevalent scaffold in bioactive compounds, and numerous synthetic strategies have been developed using a variety of precursor building blocks. kcl.ac.uksigmaaldrich.com The synthesis of 2-substituted piperidines like this compound relies on the strategic assembly of these precursors.

Key building blocks and precursor strategies include:

Pyridine Derivatives: Pyridines are perhaps the most common precursors for piperidines. youtube.comnih.gov The full or partial reduction of the pyridine ring is a direct and useful tool for generating the piperidine core. tandfonline.comtandfonline.com Catalytic hydrogenation or chemical reduction of substituted pyridines or their corresponding pyridinium (B92312) salts are widely employed methods. youtube.comtandfonline.comnih.gov For instance, 2-aryl pyridines can serve as direct precursors to 2-aryl piperidines. youtube.com

Glutamic Acid and Derivatives: Chiral amino acids like glutamic acid can be used as building blocks to construct stereochemically defined piperidines. For example, protected L-glutamic acid can be converted in a one-pot process to a piperidine compound through an intermediate dialdehyde, which undergoes cyclization. google.com

Amino Alcohols and Diols: The cyclization of amino alcohols is a versatile method for forming the piperidine ring. organic-chemistry.org This typically involves activation of the hydroxyl group followed by intramolecular nucleophilic substitution by the amine. Similarly, the reaction of primary amines with diols, catalyzed by transition metal complexes like those of iridium, can provide various N-heterocycles, including piperidines. organic-chemistry.org

Dihaloalkanes: A one-pot synthesis of N-substituted piperidines can be achieved from the cyclocondensation of primary amines with alkyl dihalides, such as 1,5-dibromopentane. organic-chemistry.org More recently, an electroreductive cyclization of imines with terminal dihaloalkanes in a flow microreactor has been developed as a green synthetic method. beilstein-journals.org

Divinyl Ketones: An aza-Michael addition reaction employing substituted divinyl ketones and a primary amine (like benzylamine) can be used to synthesize 2-substituted 4-piperidones, which are versatile intermediates for further elaboration. kcl.ac.uk

These foundational building blocks provide chemists with a robust toolbox for the construction of the piperidine ring system, enabling access to a wide array of structurally diverse derivatives. sigmaaldrich.com

The Impact of Substitution Patterns on Biological Activity

The biological activity of this compound analogues is profoundly influenced by the nature and position of substituents on both the dimethoxyphenyl moiety and the piperidine ring. These modifications can dramatically alter a compound's affinity and efficacy at its biological target.

Dimethoxyphenyl Group Modifications and their Effects

While specific research on the 3,5-dimethoxy substitution pattern of 2-phenylpiperidines is limited in publicly available literature, general principles from related phenethylamine (B48288) and phenylpiperidine classes offer valuable insights. The methoxy (B1213986) groups on the phenyl ring are known to be important for receptor interactions, often acting as hydrogen bond acceptors. The deletion of both methoxy groups from the related 2,5-dimethoxyphenylpiperidine scaffold has been shown to be detrimental to its activity at serotonin 5-HT2A and 5-HT2C receptors, resulting in negligible agonist activity. acs.org This underscores the critical role of these oxygen-containing substituents in receptor binding.

Furthermore, the position of these methoxy groups is a key determinant of pharmacological activity. Shifting the methoxy groups from the 2- and 5-positions to other positions on the phenyl ring would likely alter the electronic and steric properties of the molecule, thereby influencing its interaction with the receptor binding pocket. For instance, in the broader class of phenethylamines, the substitution pattern on the phenyl ring is a major determinant of selectivity for different serotonin receptor subtypes. nih.gov

Piperidine Ring Substituent Effects

N-alkylation of the piperidine nitrogen has been explored in related series. For example, sequential N-methylation of some 2-phenylpiperazine (B1584378) analogues has been shown to reduce affinity for the 5-HT2A receptor. nih.gov Similarly, N-substitution on the 2,5-dimethoxyphenylpiperidine scaffold appears to be unfavorable for 5-HT2A receptor activity. nih.gov

The introduction of substituents at other positions on the piperidine ring can also have significant effects. For example, in a series of 4-phenylpiperidines, the introduction of a methyl group at the 4-position was found to confer optimal interaction with the sigma-1 receptor. uniba.it

Stereochemical Influence on Pharmacological Profiles

Chirality plays a pivotal role in the pharmacological activity of this compound analogues. The presence of a chiral center at the 2-position of the piperidine ring means that the compound can exist as two enantiomers, which can exhibit markedly different biological activities. This is because biological targets, such as receptors and enzymes, are themselves chiral and can preferentially interact with one enantiomer over the other. nih.gov

In many classes of piperidine-containing drugs, the biological activity resides primarily in a single enantiomer. For instance, in conformationally restrained analogues of 2,5-dimethoxyphenethylamines, the bioactivity is typically found in only one enantiomer. acs.orgnih.gov Similarly, studies on other piperidine derivatives have demonstrated that optical isomers can have vastly different pharmacological activities, with one isomer being significantly more potent than the other. nih.gov This highlights the importance of stereochemistry in drug design and the need to synthesize and evaluate individual enantiomers to identify the more active and potentially less toxic stereoisomer.

Conformational Stability and its Role in Receptor Binding Affinity

Computational analysis and spectroscopic methods are often employed to determine the preferred conformations of piperidine derivatives. nih.goveckerd.edu The stability of a particular conformation can be influenced by various factors, including steric and electronic interactions between substituents. The ability of a molecule to adopt a low-energy conformation that is complementary to the binding site of a receptor is a key determinant of its binding affinity. nih.gov For example, restricting the conformational flexibility of the side chain in phenethylamine analogues by incorporating it into a piperidine ring can lead to significant changes in agonist potency at serotonin receptors. nih.gov

Rational Design Principles in Medicinal Chemistry for Piperidine Scaffolds

The development of new drugs based on the piperidine scaffold is guided by rational design principles. This involves a deep understanding of the SAR of existing compounds and the use of computational tools to predict the properties of new analogues. The goal is to design molecules with improved potency, selectivity, and pharmacokinetic properties.

Key strategies in the rational design of piperidine-based ligands include:

Conformational Restriction: Introducing structural constraints, such as additional rings or bulky substituents, can lock the molecule into a more active conformation and improve receptor affinity and selectivity. nih.govnih.gov

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can be used to optimize a molecule's pharmacological profile.

Scaffold Hopping: Replacing the piperidine core with other heterocyclic systems while maintaining the key pharmacophoric elements can lead to the discovery of novel chemical series with improved properties.

By applying these principles, medicinal chemists can systematically explore the chemical space around the this compound scaffold to develop new therapeutic agents with enhanced efficacy and safety profiles. The continuous exploration of the SAR of these and related compounds will undoubtedly pave the way for future drug discoveries. nih.gov

Biological Activities and Molecular Mechanisms of 2 3,5 Dimethoxyphenyl Piperidine and Analogues

Neurotransmitter Receptor Interactions

Serotonin (B10506) Receptor (5-HT2A, 5-HT2C) Agonism and Antagonism

Recent research has identified 2,5-dimethoxyphenylpiperidines as a novel class of selective serotonin 5-HT2A receptor (5-HT2A R) agonists. acs.orgnih.govacs.org These compounds are of significant interest due to the therapeutic potential of 5-HT2A R agonists in treating a range of psychiatric disorders, including depression and anxiety. acs.orgnih.govacs.org

Structure-activity relationship (SAR) studies have revealed that the substitution pattern on the phenyl ring and the stereochemistry of the piperidine (B6355638) ring are critical for both potency and selectivity. For instance, the (S)-enantiomer of certain 2,5-dimethoxyphenylpiperidine analogues demonstrates a significant drop in agonist potency at the 5-HT2C receptor while maintaining or having a slightly reduced potency at the 5-HT2A receptor, leading to enhanced selectivity. acs.org Specifically, the compound designated as LPH-5, which is (S)-3-(2,5-dimethoxy-4-(trifluoromethyl)phenyl)piperidine, has been identified as a selective 5-HT2A R agonist with promising drug-like properties. acs.orgacs.org

The functional activity of these analogues at 5-HT2A and 5-HT2C receptors is often assessed using calcium mobilization assays. nih.gov Studies have shown that while some analogues act as potent agonists at both 5-HT2A and 5-HT2C receptors, others exhibit a preference for 5-HT2A. acs.orgnih.gov For example, the introduction of a trifluoromethyl group at the 4-position of the phenyl ring in (S)-11 resulted in a highly selective 5-HT2A R agonist. acs.org The interaction of these ligands with the receptors can be influenced by the formation of heterodimers between serotonin receptor subtypes, such as 5-HT2A and 5-HT2C, which can alter their pharmacological properties. nih.gov

| Compound/Analogue | Receptor Target | Activity | Key Findings |

| 2,5-Dimethoxyphenylpiperidines | 5-HT2A | Agonist | Novel class of selective agonists. acs.orgnih.govacs.org |

| (S)-11 (LPH-5) | 5-HT2A | Selective Agonist | Shows desirable drug-like properties. acs.orgacs.org |

| 2C-TFM | 5-HT2A, 5-HT2C | Partial Agonist | Potent at both receptors with 10-fold selectivity for 5-HT2A. acs.org |

| Intrastriatal DOI | 5-HT2A | Agonist | Induces motor activity in dopamine-depleted models. nih.gov |

Modulatory Effects on Other Neurotransmitter Systems (e.g., Histamine (B1213489) H3, Sigma Receptors)

Beyond the serotonin system, piperidine-based compounds have been investigated for their activity at other neurotransmitter receptors, notably histamine H3 (H3R) and sigma-1 (σ1R) receptors. nih.govnih.govacs.org These receptors are implicated in a variety of neurological and psychiatric conditions, and dual-targeting ligands could offer novel therapeutic avenues. nih.govnih.gov

Research into dual H3R and σ1R ligands has shown that the piperidine core is a crucial structural element. nih.govnih.govacs.org A series of piperidine-based compounds demonstrated high affinity for both H3R and σ1R. nih.govacs.org For example, certain derivatives with a 4-pyridylpiperidine moiety were found to be potent ligands for both sigma receptor subtypes. nih.govacs.org The length of the alkyl chain connecting the piperidine ring to another part of the molecule was also found to influence affinity, particularly at the H3R. nih.govacs.org

Interestingly, a comparative study of piperazine (B1678402) and piperidine derivatives revealed that the choice of this heterocyclic core significantly impacts σ1R affinity. nih.gov This highlights the nuanced structure-activity relationships governing the interaction of these compounds with their molecular targets.

Enzyme Modulation and Cellular Signaling Pathway Interactions

The piperidine moiety is a key component of molecules that can modulate the activity of various enzymes and interact with cellular signaling pathways, contributing to their anticancer and other biological effects. nih.govresearchgate.net

Piperine (B192125), a well-known alkaloid containing a piperidine ring, has been shown to modulate the permeability of the intestine by altering membrane dynamics. nih.gov It increases the fluidity of the intestinal brush border membrane and stimulates the activity of enzymes like leucine (B10760876) aminopeptidase (B13392206) and glycyl-glycine dipeptidase. nih.gov This is thought to occur through interactions with membrane lipids and the hydrophobic portions of enzyme proteins, leading to conformational changes that enhance their activity. nih.gov

In the context of cancer, piperidine derivatives have been found to influence several critical signaling pathways. nih.gov They can induce apoptosis (programmed cell death) by activating caspases and disrupting mitochondrial function. researchgate.net Furthermore, piperidine-containing compounds have been shown to inhibit signaling pathways such as PI3K/Akt/GSK3β, STAT-3, and NF-κB, which are often dysregulated in cancer cells and are crucial for their survival, proliferation, and migration. nih.gov For example, piperine has been observed to inhibit the migration of ovarian cancer cells and cause cell cycle arrest. nih.gov

Diverse Biological Activities from Piperidine Scaffold Research

The versatility of the piperidine scaffold extends to a wide range of biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial potential of piperidine derivatives. These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.netnih.govbiointerfaceresearch.comresearchgate.net

The antimicrobial efficacy of piperidine derivatives is influenced by the nature and position of substituents on the piperidine ring and any attached aromatic systems. For instance, certain halogenated benzene (B151609) derivatives substituted with piperidine have demonstrated inhibitory activity against strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Candida albicans. nih.gov In another study, newly synthesized piperidine derivatives showed good activity against Staphylococcus aureus and Escherichia coli, with some compounds being more active than others based on their specific chemical structures. researchgate.netbiointerfaceresearch.com The synthesis of benzoyl and sulphonyl derivatives of piperidine-4-carboxamide also yielded compounds with notable antifungal activity. researchgate.net

| Piperidine Derivative Type | Tested Against | Activity | Reference |

| Halogenobenzene substituted | Gram-positive and Gram-negative bacteria, fungi | Inhibitory | nih.gov |

| (E)-methyl 3-(p-(2-(piperidin-1-yl) ethoxy)-phenyl)-acrylate | Staphylococcus aureus, Escherichia coli | Active | researchgate.netbiointerfaceresearch.com |

| Benzoyl and sulphonyl derivatives of Piperidine-4-carboxamide | Fungi | Good antifungal activity | researchgate.net |

Anticancer and Antiproliferative Effects

The piperidine scaffold is a common feature in a number of anticancer drugs and experimental compounds. nih.govresearchgate.netresearchgate.netresearcher.lifejst.go.jp Derivatives of piperidine have demonstrated significant antiproliferative and anticancer effects across various cancer cell lines, including breast, prostate, lung, and ovarian cancers. nih.govresearchgate.net

The anticancer mechanisms of piperidine-containing compounds are multifaceted. They are known to induce apoptosis, inhibit cell migration, and cause cell cycle arrest. nih.govresearchgate.net For example, piperine has been shown to induce apoptosis in breast and cervical cancer cells by suppressing STAT-3 and activating caspase pathways. researchgate.net It also inhibits the expression of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. researchgate.net

Furthermore, hybrid molecules that conjugate a piperidine-containing moiety with other pharmacologically active components, such as coumarins, have been developed. jst.go.jp Some of these conjugates have shown selective antiproliferative activity against multidrug-resistant (MDR) cancer cells, suggesting a potential strategy to overcome a major challenge in cancer therapy. jst.go.jp

| Compound/Derivative | Cancer Type | Mechanism of Action | Reference |

| Piperine | Ovarian, Breast, Cervical | Inhibition of cell migration, cell cycle arrest, induction of apoptosis via PI3K/Akt/GSK3β and STAT-3 pathways. | nih.govresearchgate.net |

| Piperidine Derivatives | Prostate | Induction of apoptosis. | researchgate.net |

| Coumarin-Piperidine Conjugates | Multidrug-Resistant Tumors | Selective antiproliferative activity. | jst.go.jp |

Anti-inflammatory and Neuroprotective Potential

While direct studies on the anti-inflammatory and neuroprotective properties of 2-(3,5-dimethoxyphenyl)piperidine are not extensively documented in current literature, research into related piperidine-containing compounds and analogues suggests potential therapeutic avenues in these areas. The piperidine scaffold is a common feature in numerous biologically active compounds, and its derivatives have been investigated for a wide range of pharmacological effects, including anti-inflammatory and neuroprotective actions. ijnrd.org

For instance, various derivatives of piperidine have been evaluated for anti-inflammatory properties. nih.govscielo.org.mxchemrxiv.org Studies on compounds like piperlotines and diarylidene-N-methyl-4-piperidones have shown that the piperidine moiety can be incorporated into molecules with significant anti-inflammatory activity. scielo.org.mxchemrxiv.org One study noted that the introduction of specific substituents to a piperidine-trione ring could enhance anti-inflammatory effects in preclinical models. nih.gov However, these compounds are structurally distinct from this compound.

In the realm of neuroprotection, research has often focused on piperine, an alkaloid from black pepper that contains a piperidine ring. nih.gov Piperine has demonstrated neuroprotective effects in models of Parkinson's disease by exerting antioxidant, anti-inflammatory, and anti-apoptotic mechanisms. nih.gov It has been shown to reduce the activation of microglia, decrease the expression of inflammatory cytokines like IL-1β, and protect dopaminergic neurons. nih.gov Another study highlighted the neuroprotective potential of combining curcumin (B1669340) with piperine. nih.gov It is important to note that while these findings are interesting, piperine is not a direct analogue of this compound.

More closely related research on analogues such as (S)-3-(2,5-dimethoxy-4-(trifluoromethyl)phenyl)piperidine, also known as LPH-5, has revealed robust antidepressant-like effects in animal models. researchgate.netnih.gov These effects, which are persistent, are linked to the compound's activity at serotonin receptors. researchgate.netnih.gov While not traditionally classified as neuroprotection against acute injury, the modulation of neural circuits to alleviate depressive symptoms can be considered a form of restoring healthy neuronal function and resilience. The serotonin 5-HT2A receptor, a key target for these analogues, is implicated in processes of learning, cognition, and psychiatric disorders, suggesting that its modulation could have broader implications for brain health. researchgate.net

Mechanism of Action Investigations at the Molecular Level

Investigations into the molecular mechanisms of this compound and its analogues have pointed towards specific interactions with key neurotransmitter receptors in the central nervous system. nih.govrsc.org The primary molecular target identified for close structural analogues is the serotonin 5-HT2A receptor. nih.govacs.org

A novel class of 2,5-dimethoxyphenylpiperidines has been identified as selective serotonin 5-HT2A receptor agonists. nih.govacs.org Within this class, the compound LPH-5, or (S)-3-(2,5-dimethoxy-4-(trifluoromethyl)phenyl)piperidine, has been extensively characterized. researchgate.netnih.gov LPH-5 acts as a potent partial agonist at the 5-HT2A receptor, showing significant selectivity over the related 5-HT2B and 5-HT2C receptors in various functional assays. nih.gov This selective activation of the 5-HT2A receptor is believed to be the key mechanism behind the observed potent and persistent antidepressant-like effects of the compound in rodent models. nih.gov The activity of these classical psychedelics and their analogues is linked to their agonist activity at this receptor. nih.gov

The table below summarizes the functional activity of an analogue, LPH-5, at human serotonin 2A receptors.

| Functional Assay Data for LPH-5 at h5-HT2A Receptor | |

| Parameter | Value |

| Potency (pEC50) | 8.1 |

| Efficacy (Emax %) | 84 |

| Data derived from studies on the analogue (S)-3-(2,5-dimethoxy-4-(trifluoromethyl)phenyl)piperidine (LPH-5). |

In addition to the well-documented effects on the serotonergic system, the broader class of piperidine derivatives has been extensively studied for its interaction with sigma (σ) receptors. rsc.orgunict.itnih.govnih.gov Sigma receptors, including the σ1 and σ2 subtypes, are involved in a wide range of cellular functions and are considered important targets for therapeutic intervention in neurological and psychiatric disorders. nih.govnih.gov

Numerous piperidine-based compounds have been developed as high-affinity ligands for sigma receptors. unict.itnih.govuniba.it For example, certain N-benzylpiperidine derivatives show high affinity for the σ1 receptor and exhibit analgesic effects in models of neuropathic pain through σ1 receptor antagonism. unict.it The piperidine moiety is often considered a key structural element for achieving high affinity at both histamine H3 and σ1 receptors in dual-target ligands. nih.gov Molecular modeling studies suggest that the piperidine ring plays a crucial role in the binding of these ligands to the receptor sites. rsc.org While direct binding data for this compound at sigma receptors is not available, the established affinity of the piperidine scaffold for these receptors suggests it as a plausible, yet unconfirmed, secondary mechanism of action.

The table below presents binding affinities of various piperidine derivatives at sigma receptors, illustrating the potential of this chemical class to interact with these targets.

| Compound | σ1 Receptor Affinity (Ki, nM) | σ2 Receptor Affinity (Ki, nM) |

| Compound 1 | 0.34 | 52.3 |

| Compound 2 | 1.18 | 124 |

| Compound 3 | 0.89 | 809 |

| Compound 4 | 1.49 | 243 |

| Data represents a selection of N-((methoxyphenoxy)ethyl)piperidine and N-((chlorophenoxy)ethyl)piperidine analogues. uniba.it |

Computational Chemistry and Molecular Modeling of 2 3,5 Dimethoxyphenyl Piperidine

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of molecular systems at the atomic and electronic levels. For a molecule like 2-(3,5-dimethoxyphenyl)piperidine, these methods elucidate its behavior and properties with high accuracy. Methodologies such as Density Functional Theory (DFT) and ab-initio calculations are particularly powerful in this regard, providing a theoretical framework to explore aspects of the molecule that may be challenging to determine experimentally.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become one of the most popular and versatile computational methods in chemistry. It is used to investigate the electronic structure of many-body systems, such as atoms and molecules. DFT is employed to predict the geometry, reactivity, and other properties of molecules like this compound. Studies on analogous piperidine (B6355638) derivatives frequently utilize DFT calculations to understand their molecular behavior. chemjournal.kznih.gov

The electronic structure of a molecule is fundamental to its chemical reactivity. DFT calculations are highly effective for analyzing the distribution of electrons and the nature of molecular orbitals.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The HOMO is the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic nature. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic nature.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. chemjournal.kz A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For piperidine derivatives, the HOMO-LUMO gap is analyzed to predict their chemical stability. chemjournal.kz

Charge Distribution and Molecular Electrostatic Potential (MEP): DFT is also used to calculate the distribution of electronic charge throughout the molecule. A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In a molecule such as this compound, the oxygen atoms of the methoxy (B1213986) groups and the nitrogen atom of the piperidine ring are expected to be electron-rich regions, while the hydrogen atoms are typically electron-poor. This information is critical for predicting how the molecule will interact with other molecules and its potential sites for hydrogen bonding. nih.gov

| Parameter | Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 | Electron-donating capability |

| LUMO Energy | -1.2 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.3 | High kinetic stability |

DFT calculations are a powerful tool for predicting and interpreting various types of molecular spectra. By simulating vibrational frequencies and electronic transitions, theoretical spectra can be generated and compared with experimental data to confirm the molecular structure.

Vibrational Spectroscopy (FT-IR and Raman): Theoretical calculations of vibrational frequencies help in the assignment of experimental FT-IR and Raman spectra. Each vibrational mode corresponds to a specific motion of the atoms, and its frequency is related to the strength of the chemical bonds involved. For complex molecules, DFT provides a reliable method for interpreting the intricate vibrational spectra. nih.gov

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The calculated absorption wavelengths (λmax) and oscillator strengths can be compared with experimental UV-Vis spectra to understand the electronic transitions occurring within the molecule, often involving π-π* transitions within the aromatic ring.

| Spectroscopic Technique | Predicted Value | Assignment |

|---|---|---|

| FT-IR | ~2950 cm-1 | C-H stretching (aliphatic) |

| FT-IR | ~1600 cm-1 | C=C stretching (aromatic) |

| UV-Vis (TD-DFT) | ~270 nm | π → π* transition |

DFT is widely used to compute the thermodynamic properties of molecules, providing insights into their stability and reaction energetics. nih.gov

Heats of Formation: The heat of formation (ΔHf) is a measure of a molecule's stability. DFT calculations, often in conjunction with isodesmic reactions, can predict ΔHf with good accuracy. nih.gov This allows for the comparison of the thermodynamic stability of different isomers or related compounds.

Activation Energy: For chemical reactions involving this compound, DFT can be used to model the reaction pathway and calculate the activation energy (Ea). researchgate.net By mapping the potential energy surface and identifying the transition state structures, researchers can understand the reaction mechanism and predict reaction rates. Such studies are crucial for understanding how the molecule might be synthesized or how it might metabolize.

Non-covalent interactions play a critical role in determining the three-dimensional structure and intermolecular interactions of molecules.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis provides a rigorous definition of chemical bonds and atomic interactions based on the topology of the electron density. It can identify and characterize both covalent bonds and weaker non-covalent interactions, such as hydrogen bonds and van der Waals forces.

Non-Covalent Interaction (NCI) Index: The NCI index is a visualization tool that highlights regions of non-covalent interactions in real space. It helps to identify and classify interactions like hydrogen bonds, van der Waals interactions, and steric repulsion based on the electron density and its derivatives. nih.gov

Electron Localization Function (ELF): ELF is a method used to visualize regions of high electron localization, which correspond to chemical bonds and lone pairs. nih.gov It provides a clear picture of the electron distribution related to chemical bonding, helping to understand the nature of covalent bonds and the location of non-bonding electrons within the this compound structure.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity. neuraldesigner.com By quantifying these relationships, QSAR models can predict the activity of novel compounds, thereby prioritizing synthesis and testing efforts. neuraldesigner.com This methodology is particularly valuable for exploring the therapeutic potential of a chemical series, such as piperidine derivatives.

QSAR models can be broadly categorized into two-dimensional (2D) and three-dimensional (3D) approaches. 2D-QSAR models utilize descriptors calculated from the 2D representation of a molecule, such as topological indices and constitutional descriptors. nih.gov 3D-QSAR methods, on the other hand, require the 3D conformation of molecules and analyze the surrounding steric and electronic fields. mdpi.com

Prominent 3D-QSAR techniques include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). CoMFA calculates steric (Lennard-Jones) and electrostatic (Coulombic) fields around a set of aligned molecules, while CoMSIA provides a more comprehensive analysis by also considering hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. mdpi.comresearchgate.net

For a series of piperidine derivatives, these models are generated by aligning the structures and using statistical methods like Partial Least Squares (PLS) to build a regression model. The predictive power of these models is rigorously evaluated through internal and external validation techniques, ensuring their robustness. nih.gov Key statistical metrics include the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), the F-statistic, and the standard error of estimate (SEE). mdpi.com A high q² value (typically > 0.5) is indicative of a model with good predictive ability. mdpi.com

| Model Type | Target/Compound Series | q² (Cross-validated r²) | r² (Non-cross-validated r²) | F-value | Reference |

|---|---|---|---|---|---|

| CoMFA | Piperidine Carboxamide ALK Inhibitors | 0.715 | 0.993 | N/A | researchgate.net |

| CoMSIA | Piperidine Carboxamide ALK Inhibitors | 0.620 | 0.986 | N/A | researchgate.net |

| CoMFA | 2-Phenylcyclopropylmethylamine D3R Ligands | 0.607 | 0.981 | 149.222 | mdpi.com |

| CoMSIA | 2-Phenylcyclopropylmethylamine D3R Ligands | 0.643 | 0.899 | N/A | mdpi.com |

| CoMFA | Piperidine PKB Inhibitors | 0.631 | 0.951 | N/A | dntb.gov.ua |

| CoMSIA | Piperidine PKB Inhibitors | 0.663 | 0.966 | N/A | dntb.gov.ua |

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. ucsb.edu These descriptors can be classified into several categories:

1D Descriptors: Based on the molecular formula (e.g., molecular weight).

2D Descriptors: Derived from the 2D graph of the molecule (e.g., connectivity indices, topological descriptors). nih.gov

3D Descriptors: Calculated from the 3D coordinates of the atoms (e.g., geometric descriptors, 3D-MoRSE descriptors). researchgate.net

Physicochemical Descriptors: Properties like logP (lipophilicity) and polarizability. ucsb.edu

Quantum Chemical Descriptors: Electron-related properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. ucsb.edu

Given the vast number of possible descriptors, feature selection is a critical step to avoid overfitting and build a parsimonious and interpretable model. Methods like genetic algorithms (GA) and stepwise multiple linear regression (SW-MLR) are employed to select a small subset of the most relevant descriptors that best correlate with the biological activity. nih.govresearchgate.net For instance, in studies of piperidine derivatives, descriptors related to molecular shape (e.g., kappa indices), electronic properties (e.g., Sanderson electronegativities), and 3D structure (e.g., RDF descriptors) have been found to be significant. researchgate.netresearchgate.net

| Descriptor Class | Example Descriptors | Information Encoded |

|---|---|---|

| Topological | Topological Polar Surface Area (TPSA), Kappa Shape Indices | Molecular size, shape, and branching |

| 3D-MoRSE | MoRSEE21, MoRSEN12 | 3D molecular structure based on electron diffraction, considering electronegativities and atomic numbers |

| RDF (Radial Distribution Function) | RDF descriptors | 3D arrangement of atoms in space |

| WHIM (Weighted Holistic Invariant Molecular) | WHIM descriptors | 3D molecular information regarding size, shape, symmetry, and atom distribution |

| Quantum Chemical | HOMO/LUMO energies | Molecular reactivity and electronic properties |

In recent years, machine learning (ML) has become increasingly important in QSAR modeling, often outperforming traditional statistical methods. neuraldesigner.com ML algorithms can capture complex, non-linear relationships between molecular descriptors and biological activity. nih.gov

Several regression algorithms are commonly used in QSAR studies of piperidine derivatives:

Multiple Linear Regression (MLR): A statistical technique that uses several explanatory variables to predict the outcome of a response variable. nih.gov

Support Vector Machine (SVM): A supervised learning model that can perform both linear and non-linear regression. nih.gov

Artificial Neural Networks (ANN): Including Radial Basis Function Neural Networks (RBFNN) and General Regression Neural Networks (GRNN), these models are inspired by the structure of the human brain and are adept at modeling complex data. nih.gov

k-Nearest Neighbors (k-NN): A non-parametric method that predicts the activity of a compound based on the activities of its 'k' most similar neighbors in the descriptor space. nih.gov

The performance of these models is typically assessed using determination coefficients (r²) for training and test sets. Studies on piperidine derivatives have shown that methods like MLR and SVM can yield models with high predictive accuracy, with r² values often exceeding 0.80 for both training and test sets. nih.gov

| Algorithm | Training Set r² | Test Set r² |

|---|---|---|

| Ordinary Least Squares Multilinear Regression (OLS-MLR) | > 0.85 | > 0.80 |

| Linear Support Vector Machine (SVM) | > 0.85 | > 0.80 |

| Projection Pursuit Regression (PPR) | Slightly lower than OLS-MLR | Slightly lower than OLS-MLR |

| Radial Basis Function Neural Network (RBFNN) | Slightly lower than OLS-MLR | Slightly lower than OLS-MLR |

| General Regression Neural Network (GRNN) | Lower Performance | Lower Performance |

| k-Nearest Neighbors (k-NN) | Lower Performance | Lower Performance |

*Data synthesized from reference nih.gov.

Molecular Docking and Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is crucial for understanding the structural basis of ligand activity and is widely used in structure-based drug design. researchgate.net

The primary goal of molecular docking is to identify the most stable binding pose of a ligand within the active site of a protein. This process involves sampling a large number of possible conformations and orientations of the ligand and then using a scoring function to rank them. aalto.fi Analysis of the top-ranked poses reveals key intermolecular interactions, such as:

Hydrogen Bonds: Crucial for specificity and affinity, often formed with polar residues like serine, threonine, or the peptide backbone. nih.gov

Hydrophobic Interactions: Occur between non-polar parts of the ligand and hydrophobic pockets in the protein.

π-π Stacking: Aromatic rings on the ligand interacting with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Electrostatic Interactions: Attractions between charged groups on the ligand and receptor.

For piperidine derivatives, docking studies have been instrumental in elucidating their binding modes with various targets. For example, docking studies of piperidine-based inhibitors into the colchicine binding site of tubulin revealed essential hydrogen bond interactions with the residue CYS241. nih.gov Similarly, docking of piperidine derivatives into the active site of the DprE1 enzyme showed hydrogen bonding with residues such as Gly-116 and His-131. researchgate.net The stability of these predicted binding poses is often further evaluated using molecular dynamics (MD) simulations, which model the movement of atoms over time and confirm the persistence of key interactions. nih.gov

| Protein Target | Key Interacting Residues | Primary Interaction Types | Reference |

|---|---|---|---|

| Tubulin (Colchicine Site) | CYS241 | Hydrogen Bonding, Hydrophobic Interactions | nih.gov |

| HDM2 | Not Specified | Hydrogen Bonding | researchgate.net |

| DprE1 Enzyme | Gly-116, His-131, Arg-118, Thr-117, Gln-299 | Hydrogen Bonding | researchgate.net |

| Sigma-1 Receptor (S1R) | Tyr206 | Hydrophobic Interactions | nih.gov |

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. nih.gov Ligand-based pharmacophore modeling involves identifying the common chemical features shared by a set of known active molecules. nih.gov

These features typically include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic groups (HY)

Aromatic Rings (RA)

Positive/Negative Ionizable groups

For a series of compounds like this compound derivatives, a pharmacophore model can be generated to summarize the essential structural requirements for activity. nih.gov For example, a general pharmacophore model for 5-HT2 antagonists, a class that includes many arylpiperidine structures, requires two aromatic regions and an amine moiety arranged at specific distances. uni-mainz.de Similarly, a pharmacophore model developed for DprE1 inhibitors based on piperidine derivatives consisted of two aromatic regions, one aliphatic feature, and one hydrogen bond donor. researchgate.net Once validated, these models serve as 3D queries for virtual screening of large compound libraries to identify novel molecules with the desired activity profile. nih.gov

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis are pivotal computational techniques employed to understand the dynamic behavior and three-dimensional structure of molecules like this compound. These methods provide insights into the molecule's flexibility, preferred shapes (conformers), and the energetic landscape that governs its structural transitions.

Conformational analysis of the piperidine ring is fundamental to understanding its interactions with biological targets. The piperidine ring typically adopts a chair conformation to minimize steric strain. For 2-substituted piperidines, the substituent can reside in either an axial or equatorial position. The relative stability of these two orientations is influenced by a variety of factors, including steric hindrance and electronic effects.

Molecular dynamics simulations can further elucidate the conformational landscape of this compound by simulating the atomic motions of the molecule over time. These simulations can reveal the stability of different conformers and the pathways of conformational change. For instance, MD simulations of various piperidine derivatives have been used to validate the stability of ligand-protein complexes under physiological conditions. mdpi.com

The following table summarizes the general conformational preferences for 2-substituted piperidine rings based on computational studies of analogous compounds.

| Substituent at Position 2 | Preferred Orientation | Driving Factor |

| Phenyl (in phenyl-1-piperidines) | Axial (modestly favored) | Electronic and steric effects |

| General substituent (in N-acylpiperidines) | Axial | Minimization of pseudoallylic strain |

In Silico ADMET Prediction Methodologies for Compound Design

In silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction has become an indispensable tool in modern drug discovery and development. nih.gov These computational methods allow for the early assessment of the pharmacokinetic and toxicological properties of a compound, such as this compound, thereby guiding the design of molecules with more favorable drug-like characteristics. nih.gov

Various computational models and software are utilized to predict ADMET properties. These methodologies are often based on Quantitative Structure-Activity Relationships (QSAR), which correlate the chemical structure of a molecule with its biological activity or a specific property. nih.gov

Key ADMET parameters that can be predicted in silico for piperidine derivatives include:

Absorption: This includes prediction of intestinal absorption, oral bioavailability, and interaction with transporters like P-glycoprotein. For instance, in silico models can predict whether a compound is likely to be a substrate or inhibitor of P-glycoprotein, which can affect its absorption and distribution. mdpi.com

Distribution: Predictions in this category include blood-brain barrier (BBB) penetration, plasma protein binding, and the volume of distribution. The ability to cross the BBB is a critical factor for centrally acting drugs.

Metabolism: Computational tools can predict the sites of metabolism by cytochrome P450 (CYP) enzymes, which are the primary enzymes involved in drug metabolism. Predicting which CYP isoforms are likely to metabolize a compound can help in anticipating potential drug-drug interactions.

Excretion: This involves predicting the route and rate of elimination of the compound and its metabolites from the body.

Toxicity: A wide range of toxicity endpoints can be predicted, including mutagenicity (e.g., Ames test), carcinogenicity, hepatotoxicity, and cardiotoxicity (e.g., hERG inhibition).

The following table provides an example of the types of ADMET predictions that can be generated for a compound like this compound using various in silico tools, based on studies of other piperidine derivatives.

| ADMET Property | Prediction Parameter | Significance in Drug Design |

| Absorption | Human Intestinal Absorption (HIA) | Indicates the extent of absorption after oral administration. |

| P-glycoprotein Substrate/Inhibitor | Affects absorption and distribution into tissues. | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Determines if the compound can reach the central nervous system. |

| Plasma Protein Binding (PPB) | Influences the fraction of free drug available for therapeutic effect. | |

| Metabolism | CYP450 2D6 Inhibition | Potential for drug-drug interactions. |

| CYP450 3A4 Inhibition | Potential for drug-drug interactions with a wide range of medications. | |

| Excretion | Total Clearance | Indicates the efficiency of elimination from the body. |

| Toxicity | AMES Mutagenicity | Predicts the potential to cause genetic mutations. |

| hERG Inhibition | Assesses the risk of cardiotoxicity. | |

| Hepatotoxicity | Predicts the potential for liver damage. |

These in silico predictions are valuable for prioritizing compounds for further experimental testing and for guiding the chemical modification of a lead compound to improve its ADMET profile. healthinformaticsjournal.com It is crucial to validate these computational predictions with experimental data as the accuracy of in silico models can vary.

Future Research Directions and Translational Perspectives

Development of Novel and Efficient Synthetic Methodologies

The advancement of synthetic organic chemistry is paramount to the exploration of new chemical space around the 2-(3,5-dimethoxyphenyl)piperidine core. Future efforts should be directed towards the development of more efficient, stereoselective, and environmentally benign synthetic routes.

Key areas for methodological improvement include:

Asymmetric Synthesis: Developing novel catalytic asymmetric methods to control the stereochemistry at the C2 position of the piperidine (B6355638) ring is crucial. This will enable the synthesis of enantiomerically pure compounds, which is often essential for optimal pharmacological activity and reduced side effects.

Flow Chemistry: Implementing continuous flow technologies for the synthesis of this compound and its analogs could offer advantages in terms of scalability, safety, and reaction optimization.

Combinatorial Chemistry: The design of combinatorial libraries based on the this compound scaffold can accelerate the discovery of new lead compounds. nih.gov This approach, coupled with high-throughput screening, allows for the rapid evaluation of a large number of derivatives with diverse substitutions. nih.gov

Exploration of Undiscovered Biological Targets and Pathways

While the piperidine moiety is present in numerous approved drugs, the specific biological targets of this compound are not extensively characterized. A comprehensive investigation into its pharmacology is warranted to uncover novel therapeutic applications.

Future research should focus on:

Target Identification and Validation: Employing a combination of in silico screening, affinity chromatography, and chemoproteomics to identify and validate the primary biological targets of this compound.

Phenotypic Screening: Conducting unbiased phenotypic screens in various disease models (e.g., cancer cell lines, neuronal cultures) to identify unexpected therapeutic activities. nih.gov For example, novel piperidine derivatives have shown promise as antitumor agents. nih.govacs.org

Pathway Analysis: Once a biological target is identified, detailed pathway analysis using systems biology approaches can elucidate the mechanism of action and potential downstream effects. This can reveal new therapeutic opportunities and potential off-target effects.

Advanced Computational Design of Analogues with Optimized Profiles

The use of computational tools is indispensable in modern drug discovery for the rational design of new molecules with improved properties.

Key computational strategies include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust QSAR models can help in understanding the relationship between the chemical structure of this compound analogs and their biological activity. nih.gov These models can then be used to predict the activity of virtual compounds, guiding synthetic efforts towards more potent molecules. nih.gov

Molecular Docking and Dynamics Simulations: If a biological target is known, molecular docking can predict the binding mode of this compound and its analogs within the active site. rsc.orgresearchgate.net Molecular dynamics simulations can further refine these binding poses and provide insights into the stability of the ligand-protein complex. rsc.orgresearchgate.net

Pharmacophore Modeling: Creating pharmacophore models based on known active compounds can help in identifying the key chemical features required for biological activity. This information can be used to design novel scaffolds that retain the desired pharmacological profile.

Integration of Multi-omics Data in Piperidine-Based Drug Discovery Pipelines

The integration of data from various "omics" platforms (genomics, transcriptomics, proteomics, metabolomics) can provide a holistic understanding of the biological effects of this compound and its derivatives. nih.gov This systems-level approach can revolutionize the drug discovery process. nih.gov

Future directions in this area include:

Identifying Biomarkers: Multi-omics data can be used to identify biomarkers that predict patient response to piperidine-based therapies, paving the way for personalized medicine. nih.gov

Understanding Drug Resistance: By analyzing the multi-omics profiles of sensitive and resistant cell lines or patient populations, researchers can uncover the mechanisms of drug resistance and develop strategies to overcome them.

Network-Based Drug Discovery: Integrating multi-omics data into biological networks can help in identifying novel drug targets and understanding the complex interplay of pathways affected by the compound. nih.govpaceventures.com Machine learning algorithms can be employed to analyze these complex datasets and reveal new connections between different omic layers. researchgate.net

Q & A

Q. What are the recommended synthesis protocols for 2-(3,5-Dimethoxyphenyl)piperidine?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Step 1 : React 3,5-dimethoxyphenyl bromide with a piperidine precursor under basic conditions (e.g., NaOH in dichlorethane) to form the piperidine ring .

- Step 2 : Optimize reaction conditions (e.g., temperature: 60–80°C, solvent: DMF or THF) to enhance yield. Catalysts like Pd-based reagents may be used for cross-coupling .

- Step 3 : Purify via column chromatography or recrystallization. Purity validation (≥95%) is critical for downstream applications .

Q. How should researchers handle and store this compound to ensure safety?

- Methodological Answer :

- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation/contact; rinse skin/eyes immediately with water if exposed .

- Storage : Keep in a sealed container under inert gas (N₂/Ar) in a dry, ventilated area. Store at 2–8°C for long-term stability .

- Disposal : Follow hazardous waste protocols; incinerate or use approved chemical disposal services .

Q. What analytical techniques are suitable for characterizing the purity and structure of this compound?

- Methodological Answer :

- Purity : HPLC (C18 column, acetonitrile/water gradient) or GC-MS (splitless mode, He carrier gas) .

- Structural Confirmation :

- NMR : ¹H/¹³C NMR to verify methoxy (-OCH₃) and piperidine ring protons .

- Mass Spectrometry : High-resolution MS (ESI+) for molecular ion confirmation .

- X-ray Crystallography : For absolute stereochemistry determination (if crystalline) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of piperidine derivatives like this compound across studies?

- Methodological Answer :

- Replicate Experiments : Standardize assay conditions (e.g., cell lines, incubation times) to isolate variables .

- Purity Verification : Contradictions may arise from impurities; re-test compounds using orthogonal purity methods (e.g., HPLC + NMR) .

- Meta-Analysis : Compare structural analogs (e.g., 4-(3,5-Dichlorophenyl)piperidine hydrochloride) to identify substituent effects on activity .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance reaction rates .

- Catalyst Screening : Test Pd/Cu catalysts for coupling steps; adjust ligand systems (e.g., BINAP) .

- Temperature Control : Gradual heating (e.g., 60°C → 80°C) minimizes side reactions .

- Workup Efficiency : Employ liquid-liquid extraction (e.g., ethyl acetate/water) to recover intermediates .

Q. How do structural modifications at the piperidine ring influence the compound's receptor binding affinity?

- Methodological Answer :

- Substituent Effects :

- 3,5-Dimethoxy Groups : Electron-donating methoxy groups enhance π-stacking with aromatic residues in receptors (e.g., histamine H₃) .

- Piperidine Conformation : Chair vs. boat conformations affect steric interactions; use computational modeling (DFT/MD simulations) to predict binding .

- Comparative Studies : Synthesize analogs (e.g., 2-fluoro or chloro derivatives) and test affinity via radioligand displacement assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.